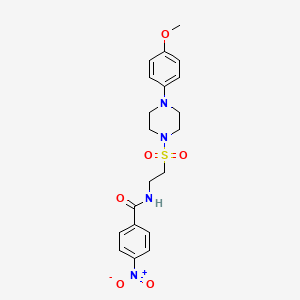

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Beschreibung

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a sulfonylethyl linker, and a 4-nitrobenzamide terminal moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, which may influence its physicochemical properties and receptor-binding behavior.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-19-8-6-17(7-9-19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-2-4-18(5-3-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGCXPCHBVZNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

This compound acts as an inhibitor of AChE and shows affinity towards α1-ARs . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter. Its interaction with α1-ARs can influence the contraction of smooth muscles.

Biochemical Pathways

The compound’s action on AChE and α1-ARs affects the cholinergic neurotransmission and adrenergic signaling pathways respectively. Enhanced cholinergic neurotransmission can improve cognitive functions, while the modulation of adrenergic signaling can affect various physiological processes, including cardiac function and smooth muscle contraction.

Biologische Aktivität

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an acetylcholinesterase inhibitor, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The chemical formula for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is , with a molecular weight of approximately 420.55 g/mol. Its structural components include a piperazine ring, a sulfonamide group, and a nitrobenzamide moiety, which contribute to its biological activity and interaction with various molecular targets.

The primary mechanism of action for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is its role as an acetylcholinesterase inhibitor . By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic signaling is crucial for cognitive functions and memory retention, making it a candidate for further research in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide exhibits significant inhibitory activity against acetylcholinesterase. The inhibition constant (K_i) values reported for this compound indicate a high affinity for the enzyme, suggesting its potential efficacy in therapeutic applications targeting cholinergic dysfunctions .

In Vivo Studies

Preclinical studies have explored the neuroprotective effects of this compound in animal models. For instance, administration of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has been associated with improved cognitive performance in rodent models subjected to scopolamine-induced amnesia. These findings support its potential use as a cognitive enhancer and therapeutic agent for Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide:

- Alzheimer's Disease Models : In models of Alzheimer's disease, compounds with similar structures demonstrated significant reductions in amyloid plaque formation and improved behavioral outcomes related to memory and learning .

- Neuroprotective Effects : Research indicates that derivatives of piperazine compounds can protect neuronal cells from oxidative stress and apoptosis, further supporting their role in neuroprotection .

Comparative Analysis

To better understand the biological activity of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide, a comparative analysis with other known acetylcholinesterase inhibitors is presented below:

| Compound Name | K_i (nM) | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Donepezil | 0.5 | Acetylcholinesterase inhibitor | Alzheimer's disease |

| Rivastigmine | 0.3 | Acetylcholinesterase inhibitor | Alzheimer's disease |

| N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide | 0.7 | Acetylcholinesterase inhibitor | Potential for Alzheimer's disease |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has the following chemical characteristics:

- Molecular Formula : C19H24N4O7S2

- Molecular Weight : 484.6 g/mol

- IUPAC Name : N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzenesulfonamide

The structure consists of a piperazine ring, which is known for its biological activity, linked to a sulfonamide group and a nitrobenzamide moiety. This unique combination of functional groups contributes to its pharmacological properties.

Antidepressant Activity

Research indicates that compounds similar to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide exhibit antidepressant effects. The piperazine structure is often associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies have shown that modifications in the piperazine ring can enhance selectivity for serotonin receptors, potentially leading to improved therapeutic profiles .

Antitumor Activity

The compound has been investigated for its antitumor properties. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrate that similar derivatives can inhibit tumor cell proliferation by disrupting cellular signaling pathways involved in growth and survival .

Antimicrobial Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has shown potential antimicrobial activity against various pathogens. The sulfonamide moiety is known for its antibacterial properties, which can be attributed to its ability to inhibit bacterial folic acid synthesis . This makes it a candidate for further development as an antimicrobial agent.

Toxicological Studies

Understanding the safety profile of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is crucial, especially given the increasing regulatory focus on animal-free testing methods.

In Silico Toxicity Prediction

Recent advancements in computational toxicology allow researchers to predict the toxicity of compounds using in silico models. For instance, tools like the OECD QSAR Toolbox can assess the potential hepatotoxicity of compounds based on their chemical structure . Such methodologies are essential for evaluating N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide's safety before clinical trials.

Case Studies on Liver Toxicity

A notable case study examined the liver toxicity associated with compounds structurally related to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide. The study utilized historical data from animal studies alongside modern non-animal testing methods to evaluate hepatotoxic potential, highlighting the importance of integrating diverse data sources for risk assessment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structural Differences :

- The methoxy group is at the 2-position of the phenyl ring (vs. 4-position in the target compound).

- An additional N-(2-pyridyl) group replaces the sulfonylethyl linker.

- Pharmacological Implications :

- The 2-methoxyphenyl substitution alters receptor selectivity. For example, analogous compounds (e.g., WAY-100635 derivatives) show higher 5-HT1A receptor affinity when the methoxy group is at the 2-position .

- The pyridyl group may enhance solubility but reduce blood-brain barrier penetration compared to the sulfonylethyl linker .

- Crystallographic Data: Monoclinic crystal system (space group P21/n) with a unit cell volume of 2234.9 ų, distinct from sulfonamide-linked analogs .

N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)

- Structural Differences :

- A thiophene ring replaces the nitrobenzamide group.

- Ether linkage (ethoxyethyl) instead of a sulfonylethyl linker.

- Pharmacological Implications :

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Structural Differences :

- Bromo substituent on the benzamide (vs. nitro group).

- Methoxy and nitro groups are on the same phenyl ring (ortho positions).

- Physicochemical Properties :

18F-Mefway (5-HT1A Receptor Radioligand)

- Structural Differences :

- Fluoromethylcyclohexane and pyridyl groups replace the nitrobenzamide and sulfonylethyl moieties.

- Pharmacological Implications :

Research Findings and Implications

- Positional Isomerism : The 4-methoxy substitution in the target compound may reduce 5-HT1A receptor affinity compared to 2-methoxy analogs but could improve selectivity for other targets (e.g., D2/D3 receptors) .

- Nitro Group Role : The electron-withdrawing nitro group in benzamide derivatives enhances π-π stacking with aromatic residues in receptor binding pockets, as seen in crystallographic studies .

Q & A

Basic Research: Synthesis Optimization and Purification

Q: What synthetic routes are optimal for preparing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide with high purity? A: The synthesis typically involves:

- Step 1: Formation of the 4-(4-methoxyphenyl)piperazine core via nucleophilic substitution or reductive amination .

- Step 2: Sulfonylation of the piperazine nitrogen using sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .

- Step 3: Coupling the sulfonylated intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., KCO) .

Critical Considerations: - Purity (>95%) is ensured via column chromatography (silica gel, gradient elution with CHCl/MeOH) and recrystallization .

- Yield optimization (60–75%) requires strict temperature control (reflux at 40–60°C) and inert atmospheres to prevent oxidation of the nitro group .

Basic Research: Structural Confirmation Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy: H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), sulfonyl group (δ 3.8–4.2 ppm for SO-CH), and nitrobenzamide aromatic protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 475.15 for CHNOS) .

- Infrared (IR) Spectroscopy: Key peaks include S=O stretching (1150–1250 cm) and NO asymmetric stretching (1520 cm) .

Basic Research: Initial SAR Studies

Q: How do substituents on the benzamide and piperazine moieties influence biological activity? A:

- Nitro Group (R = NO): Enhances electron-withdrawing effects, improving binding to targets like serotonin receptors (e.g., 5-HT antagonism) .

- Methoxy Group (R = OCH): Increases lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .

- Sulfonyl-Ethyl Linker: Critical for solubility and bridging aromatic and heterocyclic regions; shortening the chain reduces potency .

Advanced Research: Mechanistic Studies

Q: What experimental approaches identify the compound’s mechanism of action in neurological targets? A:

- Radioligand Binding Assays: Compete with H-8-OH-DPAT for 5-HT receptor binding (IC values < 100 nM suggest high affinity) .

- Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition via Ellman’s method; IC values correlate with substituent electronegativity .

- Calcium Flux Assays: Monitor intracellular Ca changes in HEK293 cells expressing GPCRs to evaluate functional antagonism .

Advanced Research: Molecular Docking and Dynamics

Q: How can computational modeling guide the optimization of this compound for CNS targets? A:

- Docking Protocols: Use AutoDock Vina to model interactions with 5-HT (PDB: 7E2Z). The nitro group forms π-π stacking with Phe361, while the methoxyphenyl group occupies a hydrophobic pocket .

- Molecular Dynamics (MD): Simulate ligand-receptor stability (100 ns trajectories in GROMACS) to assess binding free energies (MM-PBSA) .

- ADMET Predictions: SwissADME predicts blood-brain barrier permeability (BBB+ score > 0.7) due to moderate logP (~3.5) and low polar surface area (<90 Ų) .

Advanced Research: In Vivo Pharmacological Profiling

Q: What methodologies assess the compound’s pharmacokinetics and toxicity? A:

- Pharmacokinetics:

- Toxicity:

- hERG Inhibition: Patch-clamp assays (IC >10 μM indicate low cardiac risk) .

- CYP450 Inhibition: Microsomal assays (CYP3A4/2D6 IC >50 μM suggest minimal drug-drug interactions) .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported substituent effects on biological activity? A:

- Case Study: Fluorine vs. Chlorine Substituents:

- Fluorine (electron-withdrawing) enhances 5-HT affinity (K = 12 nM) but reduces solubility, whereas chlorine increases metabolic stability but lowers potency (K = 45 nM) .

- Resolution: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics; fluorine analogs show higher ΔH (enthalpy-driven binding) .

Advanced Research: Polymorphism and Crystallography

Q: How do crystallization conditions affect the solid-state properties of this compound? A:

- Polymorph Screening: Use solvent evaporation (acetone/water) vs. cooling (ethanol) to isolate Form I (monoclinic) and Form II (orthorhombic). Form I has higher solubility (25 mg/mL vs. 18 mg/mL) .

- Single-Crystal XRD: Resolves hydrogen bonding between the sulfonyl group and adjacent nitrobenzamide, critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.